molecular formula C13H22N4O B2603855 (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide CAS No. 2411335-66-3

(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide

Cat. No. B2603855
CAS RN: 2411335-66-3
M. Wt: 250.346
InChI Key: LYOGVXBBPRTULW-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide is not fully understood, but studies suggest that it may act by inhibiting key enzymes involved in cellular processes, leading to apoptosis in cancer cells. (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has also been shown to interact with metal ions, suggesting that it may act as a chelating agent.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of key enzymes involved in cellular processes, and the chelation of metal ions. (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has also been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide is its versatility, as it can be employed in a range of applications in various fields. (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide is also relatively easy to synthesize, making it accessible for lab experiments. However, one of the limitations of (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide research, including the development of more efficient and selective anticancer agents, the synthesis of novel organic materials with potential applications in optoelectronics and photovoltaics, and the exploration of (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide as a chelating agent for metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide and its potential toxicity in various applications.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide can be synthesized through a multistep process involving the reaction of 4-chlorobutyronitrile with 3,5-dimethyl-1H-pyrazole and dimethylamine. The resulting intermediate is then subjected to a Wittig reaction with 2-bromoethyltriphenylphosphonium bromide, followed by deprotection of the dimethylamino group to yield (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. In material science, (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and photovoltaics. In catalysis, (E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide has been employed as a ligand in transition metal-catalyzed reactions, demonstrating its potential as a versatile and efficient catalyst.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10-12(11(2)16-15-10)7-8-14-13(18)6-5-9-17(3)4/h5-6H,7-9H2,1-4H3,(H,14,18)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOGVXBBPRTULW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide

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